Molecular Formula and Mass Deficit versus Saturated Analog (CAS 1935464-53-1)
The target compound (C₁₁H₁₇NO₃, MW 211.26) differs from its fully saturated analog tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1935464-53-1, C₁₁H₁₉NO₃, MW 213.27) by exactly two hydrogen atoms, reflecting the presence of one endocyclic double bond in the oxolane ring . This Δ(MW) of −2.01 g·mol⁻¹ corresponds to a formal hydrogen deficiency of one double-bond equivalent (DBE), which provides a site for late-stage functionalisation chemistries (e.g., epoxidation, dihydroxylation, hydroboration, or cross-metathesis) that are entirely inaccessible with the saturated scaffold, as confirmed by the SMILES strings O=C(N1CC2(C1)OCC=C2)OC(C)(C)C (target) vs. CC(C)(C)OC(=O)N1CC2(CCCO2)C1 (saturated analog) .
| Evidence Dimension | Molecular formula, molecular weight, and unsaturation |
|---|---|
| Target Compound Data | C₁₁H₁₇NO₃; MW 211.26; 1 endocyclic double bond (7-ene in oxolane ring); SMILES: O=C(N1CC2(C1)OCC=C2)OC(C)(C)C |
| Comparator Or Baseline | tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1935464-53-1); C₁₁H₁₉NO₃; MW 213.27; fully saturated; SMILES: CC(C)(C)OC(=O)N1CC2(CCCO2)C1 |
| Quantified Difference | ΔMW = −2.01 g·mol⁻¹; ΔFormula = −2H; ΔDBE = +1 (one reactive alkene site gained) |
| Conditions | Structural identity established by SMILES notation and CAS registry; MW confirmed by Bidepharm (target) and ChemSrc (comparator) supplier specification sheets |
Why This Matters
Procurement of the target compound rather than the saturated analog is mandatory when a downstream synthetic route requires an alkene functionalisation handle on the oxolane ring—a decision point that directly determines the accessible chemical space of derived analogues.
